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molecular formula C13H9FN2O B8306426 2-Fluoro-4-(4-pyridylmethoxy)benzonitrile

2-Fluoro-4-(4-pyridylmethoxy)benzonitrile

Cat. No. B8306426
M. Wt: 228.22 g/mol
InChI Key: VHXZTFZFLVSPLE-UHFFFAOYSA-N
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Patent
US06048893

Procedure details

A mixture of 2-fluoro-4-hydroxybenzonitrile (10.96 g; S. M. Kelly, Helv. Chim. Acta 1984, volume 67, p1572-1579), potassium carbonate (53.2 g), potassium iodide (6.64 g), tetra-n-butylammonium bromide (0.4 g) and 4-picolyl chloride (14.4 g) in methyl ethyl ketone (600 ml) was stirred at reflux for 3 hours. The reaction mixture was filtered and the insoluble material washed with methyl ethyl ketone. The combined filtrate plus washings were evaporated and the residue partitioned between ethyl acetate (300 ml) and water (150 ml). The aqueous phase was extracted twice with ethyl acetate (100 ml) and the combined ethyl acetate solutions washed with brine (100 ml), dried over magnesium sulphate and evaporated. The residue was recrystallized from a mixture of ethyl acetate and pentane to give the title compound (11.5 g) as a plum coloured solid, m.p. 132-133° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step Two
Quantity
6.64 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[N:19]1[CH:24]=[CH:23][C:22]([CH2:25]Cl)=[CH:21][CH:20]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(C(C)=O)C>[F:1][C:2]1[CH:9]=[C:8]([O:10][CH2:25][C:22]2[CH:23]=[CH:24][N:19]=[CH:20][CH:21]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)O
Step Two
Name
Quantity
53.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.64 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
14.4 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCl
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the insoluble material washed with methyl ethyl ketone
CUSTOM
Type
CUSTOM
Details
The combined filtrate plus washings were evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (300 ml) and water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with ethyl acetate (100 ml)
WASH
Type
WASH
Details
the combined ethyl acetate solutions washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixture of ethyl acetate and pentane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)OCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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